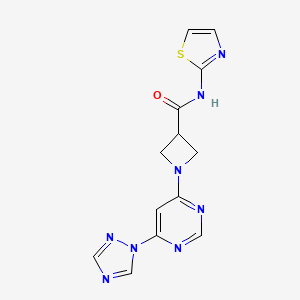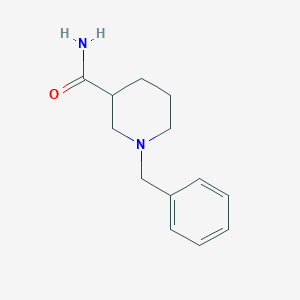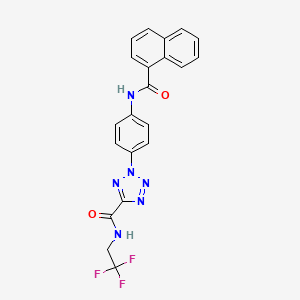
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C24H28N2O2 and its molecular weight is 376.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
- Study Findings: Research by Coleman et al. (2000) on chloroacetamide herbicides, including acetochlor and metolachlor, reveals their metabolism in human and rat liver microsomes. These herbicides, structurally related to the compound of interest, are processed through a complex metabolic pathway involving cytochrome P450 isoforms (Coleman et al., 2000).
Green Synthesis of Chemical Intermediates
- Research Focus: Zhang Qun-feng (2008) discusses the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. This study provides insight into environmentally friendly synthesis methods for related chemical compounds (Zhang Qun-feng, 2008).
Chemoselective Acetylation in Drug Synthesis
- Key Insights: Magadum and Yadav (2018) detail the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, used in antimalarial drug synthesis. This research highlights advanced techniques in the synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Soil Reception and Activity of Herbicides
- Study Conclusions: Banks and Robinson (1986) explored how wheat straw and irrigation affect the soil reception and activity of acetochlor and alachlor. These findings provide an agricultural perspective on compounds similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (Banks & Robinson, 1986).
Anticonvulsant Properties of Amide Derivatives
- Research Findings: Camerman et al. (2005) investigated the crystal structure and anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides. This study is relevant for understanding the potential pharmacological applications of related compounds (Camerman et al., 2005).
Synthesis and Antioxidant Properties
- Insights Offered: Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. This research contributes to understanding the potential health-related applications of similar compounds (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-26-16-18(21-7-3-4-8-22(21)26)15-23(27)25-17-24(13-5-6-14-24)19-9-11-20(28-2)12-10-19/h3-4,7-12,16H,5-6,13-15,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUZDAMXLQAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2889122.png)

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)




![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)


